molecular formula C20H35NSSi2 B14222260 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole CAS No. 827021-64-7

1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole

Cat. No.: B14222260
CAS No.: 827021-64-7
M. Wt: 377.7 g/mol
InChI Key: HPISJDHHKBTBJH-UHFFFAOYSA-N
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Description

1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole is a synthetic organic compound characterized by the presence of trimethylsilyl groups and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and trimethylsilylpropyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes.

    Reaction Steps: The synthesis may include steps like alkylation, silylation, and thiolation to introduce the trimethylsilyl and sulfanyl groups onto the indole core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alkyl or alkoxy derivatives.

Scientific Research Applications

1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Utilized in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole involves its interaction with molecular targets and pathways. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific enzymes or receptors. The indole core can interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole is unique due to the presence of both trimethylsilyl and sulfanyl groups on the indole core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

CAS No.

827021-64-7

Molecular Formula

C20H35NSSi2

Molecular Weight

377.7 g/mol

IUPAC Name

trimethyl-[3-[1-(3-trimethylsilylpropyl)indol-3-yl]sulfanylpropyl]silane

InChI

InChI=1S/C20H35NSSi2/c1-23(2,3)15-9-13-21-17-20(18-11-7-8-12-19(18)21)22-14-10-16-24(4,5)6/h7-8,11-12,17H,9-10,13-16H2,1-6H3

InChI Key

HPISJDHHKBTBJH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCN1C=C(C2=CC=CC=C21)SCCC[Si](C)(C)C

Origin of Product

United States

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